5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol
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Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol typically involves the introduction of chloro and fluoro groups onto a phenolic ring. One common method involves the use of halogenation reactions, where a phenolic precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of a phenolic compound with chlorine gas in the presence of a catalyst can introduce the chloro group, followed by fluorination using a fluorinating agent such as potassium fluoride in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are typically carried out in reactors designed to handle the corrosive nature of halogenating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with different substituents.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: Known for its selective activation of metabotropic glutamate receptor 5.
5-Chloro-2-hydroxyacetophenone: Used in various chemical syntheses and known for its distinct reactivity.
N-(5-Chloro-2-hydroxyphenyl)-acetamide: Studied for its crystal structure and hydrogen bonding interactions
Uniqueness
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol is unique due to the presence of both chloro and fluoro substituents on the phenolic ring, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-3-(3-fluoro-5-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-12-2-1-9(15)6-11(12)7-3-8(14)5-10(16)4-7/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCEBKTKAQCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684336 |
Source
|
Record name | 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-24-1 |
Source
|
Record name | 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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